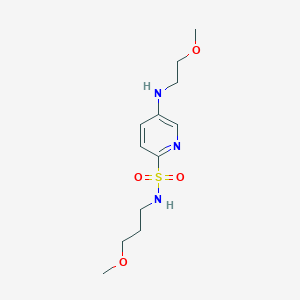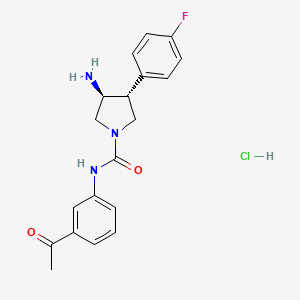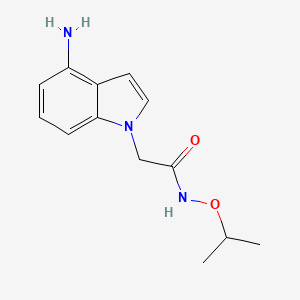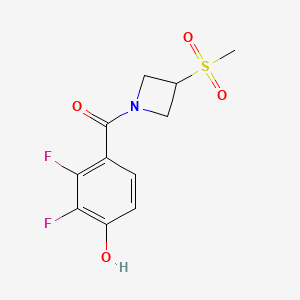![molecular formula C17H19N3O2 B7434902 N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FMN-5" and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
FMN-5 has been shown to have a range of applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of protein kinase activity. FMN-5 has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases. Additionally, FMN-5 has been studied for its potential use in the development of new imaging agents for the detection of cancer and other diseases.
Mécanisme D'action
The mechanism of action of FMN-5 is not fully understood, but it is believed to involve the inhibition of enzyme activity. Specifically, FMN-5 has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting kinase activity, FMN-5 may be able to block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FMN-5 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and growth. Additionally, FMN-5 has been shown to induce apoptosis, or programmed cell death, in cancer cells. FMN-5 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FMN-5 has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to work with and manipulate. Additionally, FMN-5 is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of FMN-5 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, FMN-5 may have off-target effects on other enzymes, which could complicate experimental outcomes.
Orientations Futures
There are several future directions for research on FMN-5. One area of focus is the development of new fluorescent probes for the detection of protein kinase activity. Additionally, researchers are exploring the potential use of FMN-5 as a therapeutic agent for the treatment of cancer and other diseases. Future research may also focus on the development of new imaging agents for the detection of cancer and other diseases. Finally, researchers may investigate the mechanism of action of FMN-5 in greater detail to better understand its potential applications in scientific research.
Méthodes De Synthèse
FMN-5 can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of furan-2-carboxylic acid with 4-methoxy-2-methyl-2-butanone to form a furan-containing intermediate. This intermediate is then reacted with 2-bromo-6-chloro-3-nitropyridine to form the final product, FMN-5. The synthesis method of FMN-5 has been optimized to produce high yields of pure product.
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-21-11-7-13(12-14-4-3-10-22-14)20-17-15-5-2-8-18-16(15)6-9-19-17/h2-6,8-10,13H,7,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKWAIPSXFBBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC1=CC=CO1)NC2=NC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)

![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)